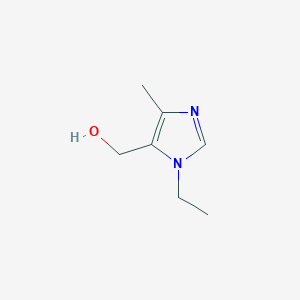
1-Ethyl-4-methyl-1H-imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-methyl-1H-imidazole-5-methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 4, and a methanol group at position 5 of the imidazole ring. It is a white crystalline solid that is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-methanol can be achieved through several methods. One common approach involves the reaction of 1-ethyl-4-methylimidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major products include (1-ethyl-4-methyl-1H-imidazol-5-yl)aldehyde and (1-ethyl-4-methyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: The major product is (1-ethyl-4-methyl-1H-imidazol-5-yl)methane.
Substitution: The major products include (1-ethyl-4-methyl-1H-imidazol-5-yl)methyl chloride and (1-ethyl-4-methyl-1H-imidazol-5-yl)methylamine.
Scientific Research Applications
1-Ethyl-4-methyl-1H-imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methyl-1H-imidazole-5-methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the hydroxyl group allows for hydrogen bonding and other interactions that can influence its activity.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-5-yl)methanol
- (1-ethyl-1H-imidazol-5-yl)methanol
- (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol
Uniqueness
1-Ethyl-4-methyl-1H-imidazole-5-methanol is unique due to the specific substitution pattern on the imidazole ring. The presence of both ethyl and methyl groups at positions 1 and 4, respectively, along with the hydroxyl group at position 5, imparts distinct chemical and physical properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3-ethyl-5-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-3-9-5-8-6(2)7(9)4-10/h5,10H,3-4H2,1-2H3 |
InChI Key |
AKERBWUFYHNODR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C1CO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














